molecular formula C8H7N3OS B13334189 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine

Cat. No.: B13334189
M. Wt: 193.23 g/mol
InChI Key: FLFMPQSGCUQTEO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a pyridine ring attached to a thiazole ring through an oxygen atom. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequently, the pyridine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted pyridine-thiazole compounds.

Scientific Research Applications

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential therapeutic applications in the treatment of bacterial and fungal infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular pathways and targets may vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yloxy)-1,3-thiazol-5-amine
  • 2-(Pyridin-4-yloxy)-1,3-thiazol-5-amine
  • 2-(Pyridin-3-yloxy)-1,3-oxazol-5-amine

Uniqueness

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-pyridin-3-yloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C8H7N3OS/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,9H2

InChI Key

FLFMPQSGCUQTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(S2)N

Origin of Product

United States

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